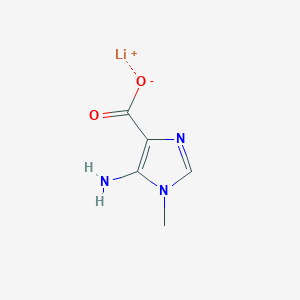

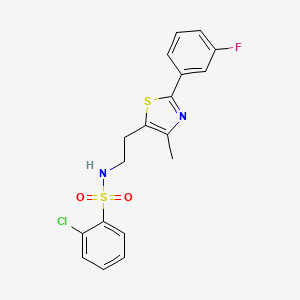

![molecular formula C16H14N4O3 B2923456 2-(3-苄基-2,4-二氧代吡啶并[2,3-d]嘧啶-1-基)乙酰胺 CAS No. 902960-11-6](/img/structure/B2923456.png)

2-(3-苄基-2,4-二氧代吡啶并[2,3-d]嘧啶-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide” is a pyridopyrimidine derivative . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various chemical reactions. For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives is characterized by the presence of a pyridine ring fused with a pyrimidine ring . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

Pyridopyrimidine derivatives undergo various chemical reactions during their synthesis. For example, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3-d]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound .Physical and Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidine derivatives can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the compound . The NMR spectrum can provide information about the hydrogen and carbon atoms in the compound .科学研究应用

分子结构和构象

- 对类似化合物(如 N-(4-氯苯基)-2-[(4,6-二氨基嘧啶-2-基)硫代]乙酰胺)的研究揭示了此类化合物的分子结构和构象。它们表现出折叠构象,嘧啶环相对于苯环倾斜在不同角度,这可能会影响它们的生物活性和与生物靶标的相互作用 (Subasri 等人,2017)。

医药生产中的中间体

- 与标题化合物的化学结构相关的 4-苄氧基-3-吡咯啉-2-酮-1-基乙酰胺等化合物是生产药效化合物的有利中间体 (Fort,2002)。

癌症研究和抗肿瘤剂

- N-[对-[[(2,4-二氨基吡啶并[2,3-d]嘧啶-6-基)甲基]氨基]苯甲酰]-L-谷氨酸,一种相关化合物,在体外和体内均显示出显着的抗癌活性,表明此类化合物在癌症治疗中的潜力 (Su 等人,1986)。

胸苷酸合成酶和二氢叶酸还原酶的双重抑制

- 像 N-¿2-氨基-4-甲基[(吡咯并[2, 3-d]嘧啶-5-基)乙基]苯甲酰¿-L-谷氨酸这样的化合物已被设计为胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂,表明相关化合物在开发新的抗肿瘤剂中的应用 (Gangjee 等人,2000)。

组胺 H4 受体配体的开发

- 一系列 2-氨基嘧啶(与标题化合物在结构上相关)被合成作为组胺 H4 受体的配体。这些化合物表现出潜在的抗炎和镇痛活性,突出了类似化合物的治疗应用 (Altenbach 等人,2008)。

二氢叶酸还原酶的抑制和抗肿瘤特性

- N-{4-[(2,4-二氨基-5-乙基-7H-吡咯并[2,3-d]嘧啶-6-基)硫代]苯甲酰}-l-谷氨酸及其类似物等经典抗叶酸剂在结构上与标题化合物相似,已显示出对二氢叶酸还原酶的有效抑制并表现出抗肿瘤特性 (Gangjee 等人,2007)。

未来方向

The future directions for the research on “2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide” and other pyridopyrimidine derivatives could involve the design and synthesis of new compounds based on the fragments of pyrrolo[2,3-d]-pyrimidine and pyrido[2,3-d]pyrimidine to improve inhibitory effects in breast cancer cells . Additionally, further studies could be conducted to explore the therapeutic potential of these compounds in other diseases .

作用机制

Target of Action

The primary targets of 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states .

Mode of Action

2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide interacts with its targets by inhibiting the activity of tyrosine kinases . This inhibition disrupts the signal transduction cascades, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the tyrosine kinase pathway, which is involved in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation . By inhibiting tyrosine kinases, the compound disrupts these processes, leading to downstream effects such as reduced cell proliferation .

Result of Action

The inhibition of tyrosine kinases by 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide results in molecular and cellular effects such as reduced cell proliferation . This makes the compound potentially useful in the treatment of diseases characterized by overactive tyrosine kinase activity, such as certain types of cancer .

生化分析

Biochemical Properties

2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide has been found to inhibit certain enzymes, contributing to its potential therapeutic effects . For instance, it has been identified as an inhibitor of the enzyme MPO (myeloperoxidase), which is involved in the body’s immune response . The compound’s interaction with this enzyme could be particularly useful in the treatment or prophylaxis of cardiovascular disorders .

Cellular Effects

In cellular contexts, 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide has shown promising effects against certain cell lines . For example, it has demonstrated inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM, indicating its potential to influence cell function .

Molecular Mechanism

At the molecular level, 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide exerts its effects through binding interactions with biomolecules and changes in gene expression . Its structural similarity to pteridines may explain its competitive inhibition of dihydrofolate reductase , an enzyme involved in the synthesis of nucleotides and thus DNA replication and cell growth .

Temporal Effects in Laboratory Settings

Its inhibitory effects have been observed in various studies, suggesting potential long-term impacts on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide in animal models are limited, the compound’s inhibitory effects on certain cell lines suggest that its impact may vary with dosage .

Metabolic Pathways

Its inhibitory effect on dihydrofolate reductase suggests it may interact with metabolic pathways involving this enzyme .

Transport and Distribution

Its lipophilic nature suggests it may readily cross cell membranes .

Subcellular Localization

The subcellular localization of 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide is another area of active investigation. Given its potential interactions with various enzymes and proteins, it may be localized to specific compartments or organelles within the cell .

属性

IUPAC Name |

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c17-13(21)10-19-14-12(7-4-8-18-14)15(22)20(16(19)23)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYISUYKAWWKGRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679557 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

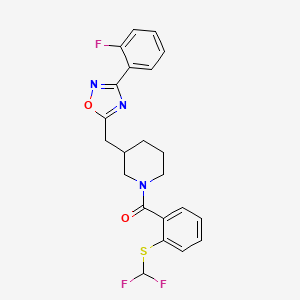

![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923382.png)

![6-(4-methoxyphenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2923383.png)

![2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)

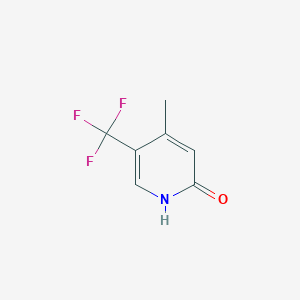

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]-2-propenoate](/img/structure/B2923387.png)

![5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2923395.png)